molecular formula C30H52O4 B2503665 Mogrol

Mogrol

Número de catálogo: B2503665
Peso molecular: 476.7 g/mol
Clave InChI: JLYBBRAAICDTIS-AYEHCKLZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mogrol is a cucurbitane-type tetracyclic triterpenoid and the aglycone precursor of mogrosides, a class of natural sweeteners derived from Siraitia grosvenorii (monk fruit) . Structurally, this compound has a molecular weight of 476.7 Da, with four hydrogen bond donors and four hydrogen bond acceptors, contributing to its bioavailability and interaction with biological targets . Unlike its glycosylated derivatives (e.g., mogroside V), this compound lacks sugar moieties, which explains its bitter taste and distinct pharmacological properties .

This compound exhibits diverse biological activities, including anti-obesity, antidiabetic, anticancer, anti-inflammatory, and TGR5 receptor agonism, primarily through modulation of AMP-activated protein kinase (AMPK), STAT3, ERK, CREB, and NF-κB pathways . Its low natural abundance in monk fruit (0.55–0.65% in fresh fruit) has driven efforts to produce it via synthetic biology and metabolic engineering .

Propiedades

IUPAC Name

(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYBBRAAICDTIS-AYEHCKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Natural Extraction and Limitations

Conventional Isolation from Siraitia grosvenorii

Mogrol is traditionally extracted from mature S. grosvenorii fruits via solvent extraction, typically using ethanol or methanol, followed by chromatographic purification. However, the process is inefficient, requiring large biomass inputs and yielding subgram quantities per kilogram of dried fruit. Environmental factors such as soil composition, climate variability, and pest infestations further destabilize production, rendering industrial-scale extraction economically unviable.

Challenges in Phytochemical Synthesis

Chemical synthesis of this compound is hindered by its complex tetracyclic structure, which necessitates stereoselective oxidation at C-11 and C-24 positions. Early attempts to replicate this pathway in vitro failed due to low regioselectivity and side reactions, underscoring the need for biocatalytic approaches.

Microbial Biosynthesis in Engineered Saccharomyces cerevisiae

Pathway Construction and Modular Engineering

The de novo this compound biosynthesis pathway in S. cerevisiae involves four enzymatic steps (Figure 1):

  • Squalene Epoxidation : ERG1 (squalene epoxidase) converts squalene to 2,3-oxidosqualene.
  • Cyclization : SgCDS (cucurbitadienol synthase) cyclizes 2,3-oxidosqualene into cucurbitadienol.
  • Hydroxylation : SgEPH3 (epoxide hydrolase) introduces hydroxyl groups at C-24 and C-25.
  • C-11 Oxidation : CYP87D18 (cytochrome P450 monooxygenase) catalyzes C-11 oxidation to yield this compound.
Table 1: Key Enzymes in this compound Biosynthesis
Enzyme Gene Source Function Localization
ERG1 S. cerevisiae Squalene epoxidation Endoplasmic Reticulum (ER)
SgCDS S. grosvenorii Cucurbitadienol cyclization Lipid Droplets
SgEPH3 S. grosvenorii Epoxide hydrolysis Cytosol
CYP87D18 S. grosvenorii C-11 oxidation ER

Strain Engineering for Precursor Pool Augmentation

Acetyl-CoA Optimization

Knockout of CIT2 (citrate synthase) and MLS1 (malate synthase) in the glyoxylate shunt redirected acetyl-CoA toward squalene biosynthesis, increasing intracellular squalene titers by 1.86-fold. Strain MOR010, harboring three copies of ERG1, achieved 5.67 μg/L this compound, though excessive ERG1 expression (four copies) reduced yields due to metabolic burden.

Squalene Module Balancing

CRISPR interference (CRISPRi) was employed to downregulate the native sterol synthesis pathway, prioritizing squalene flux toward this compound. Overexpression of ERG1 under the galactose-inducible promoter GAL1,10 enhanced 2,3-oxidosqualene production, with squalene titers reaching 1,002.9 mg/L in strain MOR010.

Cytochrome P450-CPR Pairing for Catalytic Efficiency

CPR Compatibility Screening

CYP87D18 requires cytochrome P450 reductases (CPRs) for electron transfer during C-11 oxidation. Coexpression with AtCPR1 (from Arabidopsis thaliana) increased this compound titers to 9.1 μg/L, whereas SgCPR2 (from S. grosvenorii) reduced yields by 40%.

Table 2: CPR-CYP Pairing Outcomes
CPR Source This compound Titer (μg/L) Biomass (OD600)
AtCPR1 9.1 12.4
AtCPR2 3.2 10.1
SgCPR2 2.7 9.8

Subcellular Localization Engineering

Targeting CYP87D18 and AtCPR1 to the endoplasmic reticulum (ER) via SEC12 signal peptides improved electron transfer efficiency, as confirmed by GFP-mCherry colocalization microscopy. ER-localized enzymes exhibited 2.3-fold higher activity compared to cytosolic variants.

Analytical Validation of this compound Production

High-Performance Liquid Chromatography (HPLC)

Squalene was quantified using a C18 ODS column (5 μm, 250 × 4.6 mm) with isocratic elution (100% acetonitrile, 1.6 mL/min). Retention time for squalene was 8.2 min, with a detection limit of 0.1 μg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound was identified via positive-ion mode electrospray ionization (ESI+), showing a dominant ion at m/z 521.389 ([M+H]+). Quantification using external calibration curves confirmed a linear range of 0.5–50 ng/mL (R² = 0.998).

Análisis De Reacciones Químicas

Types of Reactions: Mogrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of this compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .

Aplicaciones Científicas De Investigación

Pharmacological Properties of Mogrol

This compound exhibits a range of pharmacological activities that position it as a promising candidate for therapeutic development. Key properties include:

  • Neuroprotective Effects : this compound has been shown to mitigate neuroinflammation and memory impairment, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anticancer Activity : Research indicates that this compound can suppress the growth of various cancer cell lines, including leukemia. It operates through mechanisms involving the inhibition of the ERK1/2 and STAT3 signaling pathways, leading to apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : this compound has demonstrated significant anti-inflammatory effects in vitro and in vivo, reducing levels of pro-inflammatory cytokines and nitric oxide production in models of inflammation .
  • Metabolic Benefits : The compound has been linked to antihyperglycemic and antilipidemic effects by activating the AMP-activated protein kinase pathway, making it relevant for managing diabetes and obesity .

Anticancer Applications

A study conducted on K562 leukemia cells revealed that this compound inhibited cell growth by downregulating p-ERK1/2 and p-STAT3 levels, which are critical for tumor cell survival. The treatment led to increased expression of p21, resulting in G0/G1 cell cycle arrest and enhanced apoptosis . This dual action suggests this compound could serve as a potent therapeutic agent in leukemia treatment.

Neuroprotective Applications

This compound's neuroprotective effects were evaluated through its ability to reduce neuroinflammation and oxidative stress in models of neurodegeneration. In vivo studies indicated that this compound administration improved cognitive function and reduced neuronal damage in experimental models . These findings underscore its potential use in developing treatments for Alzheimer's disease.

Anti-inflammatory Applications

In a recent study, this compound was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced RAW 264.7 cells. Results showed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 μM . This suggests its potential utility in treating inflammatory diseases.

Summary Table of this compound Applications

Application AreaKey FindingsReferences
NeuroprotectionReduces neuroinflammation; improves cognitive function
AnticancerInhibits leukemia cell growth via ERK/STAT pathways; induces apoptosis
Anti-inflammatoryDecreases pro-inflammatory cytokines; effective in LPS-induced models
Metabolic DisordersActivates AMPK; shows antihyperglycemic effects

Comparación Con Compuestos Similares

Key Findings :

  • This compound is pharmacologically active, while mogrosides primarily serve as sweeteners or prodrugs .
  • Glycosylation reduces this compound’s bitterness but abolishes its ability to activate AMPK and TGR5 .

This compound vs. Berberine

Both compounds suppress adipogenesis in 3T3-L1 cells but differ mechanistically:

  • Common Effects :
    • Inhibit triglyceride (TG) accumulation during early (days 0–2) and late (days 4–8) differentiation stages .
    • Suppress CREB phosphorylation and C/EBPβ induction .
    • Activate AMPK .
  • Divergence: this compound: No effect on cell viability at ≤50 µM; suppresses STAT3 and ERK pathways . Berberine: Higher cytotoxicity; lacks direct STAT3 modulation .

This compound vs. Genistein

  • Genistein : Inhibits C/EBPβ DNA binding without affecting CREB phosphorylation .
  • This compound : Suppresses both C/EBPβ and CREB pathways, with stronger AMPK activation .

Pharmacological Target Comparison

AMPK Activation

Compound AMPK Activation (EC₅₀) Mechanism
This compound 4.2 µM Direct conformational activation
Metformin ~2 mM Indirect via mitochondrial stress
3α-Hydroxythis compound 3.0 µM Enhanced binding to AMPK γ-subunit

Implications : this compound derivatives are promising for metabolic disorders due to superior AMPK activation .

TGR5 Agonism

  • This compound : Binds TGR5 orthosteric pocket (W75, R80, S247 residues); stimulates insulin secretion (EC₅₀: 20 µM) .
  • INT-777 (Bile Acid Derivative) : Similar binding residues but lower specificity for pancreatic β-cells .

Anticancer Mechanisms

Pathway This compound’s Effect Comparable Compounds
STAT3 Inhibition Downregulates p-STAT3 (IC₅₀: 10–50 µM) Cucurbitacin E (IC₅₀: ~5 µM)
ERK Suppression Reduces ERK1/2 phosphorylation Sorafenib (kinase inhibitor)
Cell Cycle Arrest G0/G1 phase arrest in K562 cells Quercetin (G1 arrest)

Actividad Biológica

Mogrol, a natural compound derived from Siraitia grosvenorii, has garnered significant attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Anticancer Properties

This compound has shown promising anticancer effects, particularly in leukemia. Research indicates that this compound inhibits the growth of K562 leukemia cells through the suppression of the ERK1/2 and STAT3 signaling pathways. Specifically, this compound treatment leads to:

  • Decreased phosphorylation of ERK1/2 : This reduction correlates with decreased expression of Bcl-2, a protein that promotes cell survival. The inhibition of Bcl-2 expression facilitates apoptosis in cancer cells .
  • Inhibition of STAT3 phosphorylation : this compound significantly reduces p-STAT3 levels, which is crucial for cell proliferation and survival in many cancers .
  • Induction of cell cycle arrest : this compound enhances p21 expression, leading to G0/G1 phase cell cycle arrest, further contributing to its anticancer effects .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Signaling Pathway Modulation : this compound's ability to inhibit key signaling pathways (ERK1/2 and STAT3) is central to its anticancer activity.
  • AMPK Activation : this compound activates AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy homeostasis and has implications in metabolic disorders .
  • TGR5 Activation : Recent studies have shown that this compound selectively activates the G-protein-coupled bile acid receptor TGR5, leading to enhanced insulin secretion under low-glucose conditions. This mechanism may contribute to its antihyperglycemic effects .

Pharmacological Properties

This compound's pharmacological profile extends beyond anticancer activity:

  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties by activating AMPK signaling pathways, which can alleviate conditions such as neuroinflammation and pulmonary fibrosis .
  • Neuroprotective Effects : Studies suggest that this compound may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
  • Antidiabetic Effects : this compound's role in enhancing insulin secretion suggests potential applications in managing diabetes mellitus. Its activation of TGR5 in pancreatic β-cells promotes insulin release, aiding glucose metabolism .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of this compound:

StudyFindings
Liu et al. (2015)Demonstrated this compound's ability to induce apoptosis in K562 leukemia cells via ERK and STAT3 pathway modulation .
Wang et al. (2020)Highlighted this compound's antihyperglycemic effects through AMPK activation .
Chen et al. (2020)Reported neuroprotective effects of this compound in models of neuroinflammation .

Q & A

Q. How is Mogrol structurally characterized, and what analytical methods validate its molecular identity?

this compound (CAS 88930-15-8) is identified via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Key parameters include its molecular formula (C₃₀H₅₂O₄), molecular weight (476.73 g/mol), and stereochemical configuration (10α,24R). Purity (≥98%) is confirmed via HPLC with UV detection at 210 nm, while stability is assessed under controlled storage conditions (-20°C, desiccated) .

Q. What in vitro models are suitable for studying this compound’s anti-proliferative effects?

The K562 leukemia cell line is widely used to evaluate this compound’s dose-dependent cell cycle arrest (G0/G1 phase) and apoptosis induction. Key methodologies include:

  • Cell viability assays : MTT or CCK-8 to measure IC₅₀ values.
  • Flow cytometry : To quantify apoptosis (Annexin V/PI staining) and cell cycle distribution.
  • Western blot : To assess ERK1/2, STAT3, and p21 protein expression .

Q. How do researchers ensure this compound’s solubility and bioavailability in experimental systems?

this compound is dissolved in DMSO (stock concentration ≤10 mM) and diluted in culture media (final DMSO ≤0.1%). For in vivo studies, bioavailability is enhanced via oral gavage in murine models, with pharmacokinetic parameters (e.g., Cmax, Tmax) monitored using LC-MS/MS .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s dual roles in inflammation (pro- vs. anti-inflammatory)?

Conflicting results (e.g., NF-κB inhibition vs. NLRP3 inflammasome activation) require:

  • Context-specific models : Compare outcomes in acute (LPS-induced colitis) vs. chronic inflammation models.
  • Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics to identify pathway crosstalk.
  • Dose-response validation : Test low (1–10 µM) vs. high (50–100 µM) concentrations to delineate biphasic effects .

Q. How can researchers optimize this compound’s therapeutic efficacy against neurodegenerative disorders?

Focus on blood-brain barrier (BBB) penetration and target engagement:

  • In silico modeling : Predict BBB permeability using tools like SwissADME.
  • In vivo behavioral assays : Morris water maze for spatial memory in Alzheimer’s models.
  • Biochemical validation : Measure glutamine/glutamate ratios in brain homogenates to assess excitotoxicity reduction .

Q. What statistical approaches are recommended for analyzing this compound’s multi-target mechanisms?

Use multivariate analysis (e.g., PCA or PLS-DA) to correlate molecular targets (ERK1/2, AMPK) with phenotypic outcomes. For dose-time-response data, apply nonlinear mixed-effects modeling (NONMEM) .

Methodological Guidelines

  • Data contradiction resolution : Cross-validate findings using orthogonal assays (e.g., siRNA knockdown of ERK1/2 alongside this compound treatment) .
  • Multi-target studies : Employ network pharmacology tools (e.g., STRING, KEGG Mapper) to map this compound’s polypharmacology .
  • Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and report raw data in public repositories (e.g., Zenodo).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.